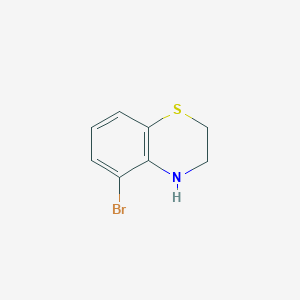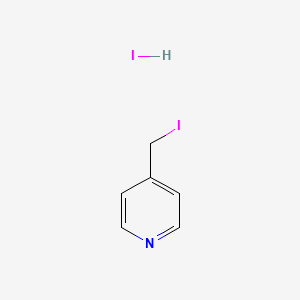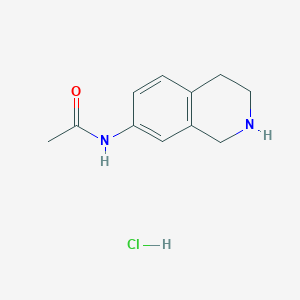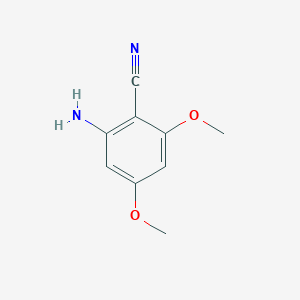
4-(5-Bromo-6-chloropyrazin-2-yl)morpholine
Overview
Description
“4-(5-Bromo-6-chloropyrazin-2-yl)morpholine” is a chemical compound with the molecular formula C8H9BrClN3O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(5-Bromo-6-chloropyrazin-2-yl)morpholine” consists of a morpholine ring attached to a pyrazine ring, which is further substituted with bromine and chlorine atoms .Scientific Research Applications
Synthesis of Derivatives for Biological Applications
The synthesis of new derivatives featuring the morpholine moiety, such as "4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine", has been explored for their potential biological activities. These compounds have been synthesized through various chemical reactions, demonstrating the versatility of morpholine-containing compounds in creating biologically active molecules (Karimian et al., 2017).
Anticancer and Antimicrobial Properties
Derivatives of morpholine, including those with additional functional groups, have shown promising anticancer and antimicrobial properties. For instance, compounds like "2-(morpholin-1-yl)-4-(4'-bromoanilino)quinazoline" have been evaluated for their cytotoxic effects against various cancer cell lines, highlighting the potential of morpholine derivatives in cancer therapy (Jantová et al., 2001). Additionally, morpholine derivatives have been investigated for their antibacterial activities, showcasing their broad spectrum of antimicrobial potency (Rahimizadeh et al., 2011).
Chemical Synthesis and Material Science
Morpholine and its derivatives are integral in chemical synthesis and material science. They serve as intermediates in the synthesis of complex molecules and materials due to their chemical stability and reactivity. For example, "An efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine" highlights the role of morpholine derivatives in synthesizing potent antimicrobials and other bioactive molecules (Kumar et al., 2007).
properties
IUPAC Name |
4-(5-bromo-6-chloropyrazin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-7-8(10)12-6(5-11-7)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIJDROYUXWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-6-chloropyrazin-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



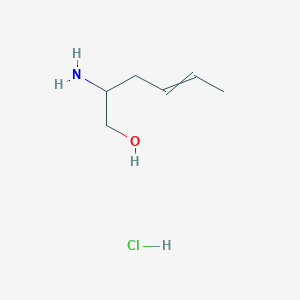
![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)
![1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1379286.png)


![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)
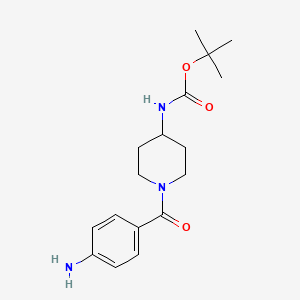
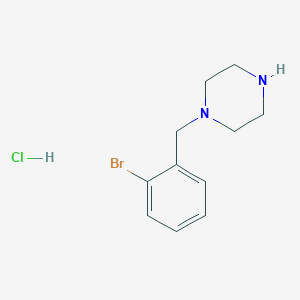
![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)
